molecular formula C15H20N2O3 B10985511 4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10985511
M. Wt: 276.33 g/mol
InChI Key: RCITWNVKISEPJV-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy groups at positions 4 and 7, a methyl group at position 1, and an isopropyl group attached to the carboxamide moiety at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.

    Methylation: The methyl group at position 1 can be introduced using methyl iodide and a strong base such as sodium hydride.

    Carboxamide Formation: The carboxamide moiety can be formed by reacting the indole derivative with isopropylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the isopropyl group at the carboxamide moiety.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks both the methyl group at position 1 and the isopropyl group at the carboxamide moiety.

    1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups at positions 4 and 7.

Uniqueness

4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of methoxy groups, a methyl group, and an isopropyl group in specific positions can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-propan-2-ylindole-2-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-9(2)16-15(18)11-8-10-12(19-4)6-7-13(20-5)14(10)17(11)3/h6-9H,1-5H3,(H,16,18)

InChI Key

RCITWNVKISEPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=CC(=C2N1C)OC)OC

Origin of Product

United States

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